molecular formula C10H4F2N4O B11032891 5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11032891
M. Wt: 234.16 g/mol
InChI Key: CIKVEWAPLMVUIZ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazolo-pyrazines. This compound is characterized by the presence of a difluorophenyl group attached to the oxadiazolo-pyrazine scaffold. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the oxadiazolo-pyrazine scaffold. One common method involves the cyclization of 3,4-difluoroaniline with diaminofurazan under reflux conditions in anhydrous ethyl acetate . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Oxadiazolo[3,4-b]pyrazine: The parent compound without the difluorophenyl group.

    [1,2,5]Thiadiazolo[3,4-b]pyrazine: A similar compound with a sulfur atom replacing one of the nitrogen atoms in the oxadiazolo-pyrazine scaffold.

    Quinoxaline Derivatives: Compounds with a similar heterocyclic structure but different substituents.

Uniqueness

5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H4F2N4O

Molecular Weight

234.16 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H4F2N4O/c11-6-2-1-5(3-7(6)12)8-4-13-9-10(14-8)16-17-15-9/h1-4H

InChI Key

CIKVEWAPLMVUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=NON=C3N=C2)F)F

Origin of Product

United States

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